![molecular formula C20H12Br2ClNO2 B2868515 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-49-2](/img/structure/B2868515.png)

4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

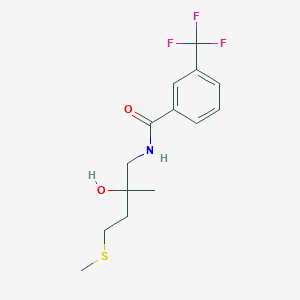

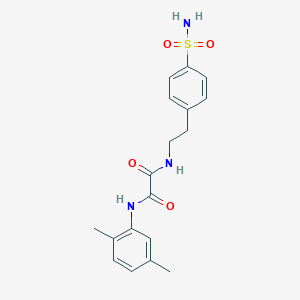

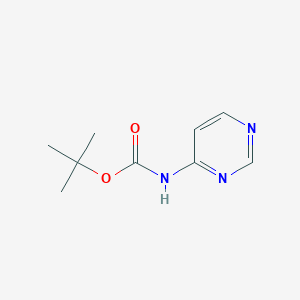

“4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C20H13BrClNO2 . It has an average mass of 414.680 Da and a monoisotopic mass of 412.981812 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes

One study focused on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. These complexes were synthesized and characterized by various spectroscopic techniques, indicating the formation of neutral cis-[ML2] metal complexes. This research contributes to the field of coordination chemistry and offers insights into the structural aspects of these complexes (Binzet et al., 2009).

Intermolecular Interactions and Crystal Structure Analysis

Another study reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives closely related to the compound . It highlights the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in stabilizing the solid-state structures of these compounds. This research aids in understanding the molecular assembly and interactions in similar benzamide derivatives (Saeed et al., 2020).

Antipathogenic Activity

Research on thiourea derivatives, including similar benzamide compounds, has shown significant antipathogenic activity against bacterial strains known for biofilm formation. These studies suggest the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties, highlighting their application in medical and pharmaceutical research (Limban et al., 2011).

Electrochemical Synthesis

A study on the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives, using NH4Br as the brominating reagent, presents an alternative method for synthesizing aryl bromides. This method avoids the use of chemical oxidants and provides insights into green chemistry approaches for synthesizing halogenated compounds, including those similar to 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide (Yang et al., 2019).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

Given its molecular weight of 326573 , it falls within the range generally considered favorable for oral bioavailability.

Propiedades

IUPAC Name |

4-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2ClNO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLMQQARCKROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

amine hydrochloride](/img/structure/B2868445.png)